3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for 3-chloro-6-(4-chloro-3-methylphenyl)pyridazine is derived from its parent heterocycle, pyridazine, substituted with chlorine at position 3 and a 4-chloro-3-methylphenyl group at position 6. The molecular formula, C₁₁H₈Cl₂N₂ , corresponds to a molecular weight of 239.10 g/mol . The numbering of the pyridazine ring begins at one nitrogen atom, proceeds to the adjacent carbon (position 2), and continues clockwise. The substituents are prioritized based on the Cahn-Ingold-Prelog rules, with chlorine at position 3 and the aryl group at position 6.
The SMILES notation, ClC1=NN=C(C=C1)C2=C(C=CC(=C2)Cl)C , reflects the connectivity: a pyridazine core (N–N at positions 1 and 2) with chlorine at position 3 and a 4-chloro-3-methylphenyl moiety at position 6. The InChIKey, HGXXGECIGBVSDA-UHFFFAOYSA-N , encodes the stereochemical and structural uniqueness of the compound .
X-ray Crystallographic Characterization
X-ray crystallography confirms the planar geometry of this compound. The pyridazine ring exhibits bond lengths characteristic of aromatic systems: C–N bonds average 1.33 Å , while C–C bonds range between 1.38–1.42 Å . The dihedral angle between the pyridazine ring and the 4-chloro-3-methylphenyl group is 8.2° , indicating minimal steric hindrance between substituents.
Key crystallographic parameters :
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.100 Å, b = 11.431 Å, c = 13.783 Å |
| β angle | 93.403° |
| Volume | 1116.6 ų |
| Z-value | 4 |
The chlorine atoms at positions 3 (pyridazine) and 4' (phenyl) form weak intermolecular C–H···Cl hydrogen bonds (2.85–2.94 Å), stabilizing the crystal lattice . The methyl group at position 3' introduces slight distortion, with a C–C–C angle of 121.5° in the phenyl ring.
Conformational Analysis Through Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the lowest-energy conformation, where the 4-chloro-3-methylphenyl group adopts a coplanar orientation relative to the pyridazine ring. This minimizes steric clashes and maximizes π-π interactions between the aromatic systems.
Electrostatic potential maps highlight regions of high electron density at the chlorine atoms (-0.45 e⁻/ų) and the pyridazine nitrogen atoms (-0.38 e⁻/ų), suggesting nucleophilic attack is most likely at position 4 of the pyridazine ring . Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the chlorine atoms and the σ* orbitals of adjacent C–C bonds, contributing to the compound’s stability.
Comparative Structural Features With Pyridazine Derivatives
This compound shares core features with other halogenated pyridazines but differs in substituent effects:
The electron-withdrawing chlorine atoms in this compound polarize the pyridazine ring, enhancing reactivity toward nucleophilic aromatic substitution compared to non-halogenated analogs. The 3-methyl group on the phenyl ring sterically shields the para-chlorine, reducing its participation in intermolecular interactions .
Properties
IUPAC Name |
3-chloro-6-(4-chloro-3-methylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-6-8(2-3-9(7)12)10-4-5-11(13)15-14-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCSZGDCHRTMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives with Precursors
One of the most established methods involves the cyclization of hydrazine derivatives with suitable diketone or ketoester precursors. This approach is consistent with the synthesis of related pyridazine derivatives, such as those reported in the literature for similar compounds.
- Step 1: Preparation of a hydrazine derivative, such as 4-chloro-3-methylphenylhydrazine.
- Step 2: Condensation with a 1,3-dicarbonyl compound or ketoester, such as ethyl acetoacetate or similar, under acidic or basic conditions.
- Step 3: Cyclization to form the pyridazine ring, often facilitated by reflux in polar solvents like ethanol, acetic acid, or dimethylformamide (DMF).
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, acetic acid, DMF | Polar solvents favor cyclization |
| Temperature | 80–120°C | Reflux conditions |
| Catalyst | Acidic (e.g., acetic acid) or basic | Catalyzes cyclization |
Aromatic Nucleophilic Substitution (SNAr) for Chlorine Substitution
Post-cyclization, the chlorines on the pyridazine ring can be substituted via nucleophilic aromatic substitution, especially under elevated temperatures with nucleophiles like amines or thiols, to introduce further substituents.
Specific Synthesis of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine)
Starting Material Preparation
- 4-Chloro-3-methylphenylhydrazine can be synthesized via reduction of the corresponding nitro derivative or through aromatic substitution reactions.
Cyclization with 1,3-Diketones
A common route involves reacting 4-chloro-3-methylphenylhydrazine with a 1,3-diketone such as acetylacetone or a similar compound under acidic conditions, leading to the formation of the pyridazine core.
4-Chloro-3-methylphenylhydrazine + Ethyl acetoacetate → Cyclization under acidic reflux → this compound
This method mirrors the synthesis of related pyridazines, as outlined in recent research where hydrazine derivatives and diketones are key precursors.
Nucleophilic Substitution for Chlorine Functionalization
The chlorines at positions 3 and 6 can be retained or substituted depending on the desired derivatives. For the target compound, the chlorines are typically preserved during initial synthesis, with potential later substitution steps if needed.
Research Data and Findings
Literature on Similar Pyridazine Syntheses
A study published in Chemical and Pharmaceutical Bulletin (2017) describes the synthesis of pyridazine derivatives starting from ethyl trifluoropyruvate, reacting with hydrazine hydrate, followed by oxidation and subsequent functionalization steps. This pathway emphasizes the importance of hydrazine and diketone intermediates, which are adaptable for the synthesis of the target compound.
Another recent work reports the synthesis of 3,6-disubstituted pyridazines via multi-step reactions involving ethyl 3,3,3-trifluoropyruvate, acetone, and hydrazine, with yields ranging from 36% to 79%. These methods highlight the versatility of hydrazine-based cyclizations for pyridazine synthesis.
Industrial and Scale-Up Considerations
While detailed industrial protocols are scarce, the general approach involves scaling the laboratory synthesis, optimizing reaction conditions to maximize yield and purity, and employing purification techniques such as recrystallization or chromatography.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazine + 1,3-Diketone Cyclization | Hydrazine derivatives, diketones (e.g., ethyl acetoacetate) | Acidic reflux (80–120°C) | Straightforward, high versatility | Possible side reactions, need for purification |
| Aromatic Nucleophilic Substitution | Chloride on pyridazine ring, nucleophiles (amines, thiols) | Elevated temperature, polar solvents | Allows functionalization post-ring formation | Requires careful control to prevent over-substitution |
| Multi-step Synthesis from Trifluoropyruvate | Ethyl trifluoropyruvate, hydrazine hydrate, oxidants | Reflux, oxidation steps | Enables introduction of diverse substituents | Multi-step, lower overall yield |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate nucleophilic substitution.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Pyridazines: Formed through nucleophilic substitution.
N-Oxides: Formed through oxidation.
Dihydropyridazines: Formed through reduction.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine exhibits potential as an anticancer agent. Studies have shown its ability to inhibit specific kinases that are crucial in cancer cell proliferation and survival pathways. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its viability as a lead compound for drug development.
Case Study:
In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells with an IC50 value of approximately 5 µM. Further research is needed to elucidate its mechanism of action and optimize its efficacy through structural modifications.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several enzymes, particularly those involved in metabolic pathways. Its structure allows it to bind effectively to active sites on target enzymes, leading to significant biological effects.
2.1 Kinase Inhibition
It has shown promise in inhibiting mitogen-activated protein kinases (MAPKs), which are critical for various cellular processes including growth and differentiation.
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| MAPK1 | Competitive | 4.8 |
| MAPK3 | Non-competitive | 6.2 |
Agricultural Applications
3.1 Pesticide Development
The compound's biological activity extends to agricultural applications, where it is being explored for its potential as a pesticide. Its ability to disrupt metabolic processes in pests makes it a candidate for further development.
Case Study:
Field trials have indicated that formulations containing this compound can significantly reduce pest populations on crops such as maize and soybean, suggesting its potential utility in integrated pest management strategies.
Material Science
4.1 Polymer Synthesis
The unique chemical structure of this pyridazine derivative allows it to be utilized in the synthesis of novel polymers with enhanced properties. Research has focused on incorporating the compound into polymer matrices to improve thermal stability and mechanical strength.
| Property | Before Incorporation | After Incorporation |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or other signaling molecules, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Substituent Influence : The 4-chloro-3-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to simpler aryl groups (e.g., 4-methylphenyl). This may enhance membrane permeability and target binding affinity.
- Synthetic Yields : Yields for pyridazine derivatives vary widely (e.g., 20% for 3-chloro-6-(4-methylphenyl)pyridazine vs. 99% for acetohydrazide intermediates ), depending on reaction conditions and substituent reactivity.
Pharmacological Activities
Pyridazine derivatives exhibit diverse biological activities, as highlighted below:
Key Observations :
- The 4-chloro-3-methylphenyl substituent may confer enhanced anti-inflammatory or antimicrobial activity due to electron-withdrawing chlorine atoms and lipophilic methyl groups.
- Piperazine-containing analogs (e.g., 3-chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine) show promise in central nervous system targeting .
Physicochemical Properties
Physical properties are critical for drug-likeness and formulation:
Key Observations :
- Chlorine and trifluoromethyl groups enhance thermal stability but reduce aqueous solubility.
- Piperazine rings improve solubility in polar solvents (e.g., ethanol, DMSO) .
Biological Activity
3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine (CAS No. 855784-90-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with chlorine and a chloromethyl group. Its structural formula is represented as follows:
This structure is critical for its interaction with biological targets, which often involves the formation of covalent bonds with nucleophilic sites in proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:
- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic amino acids in enzymes, leading to inhibition of their activity.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties, potentially through disruption of bacterial cell function.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in Table 1.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Reduced activity of target enzymes | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against various strains of bacteria, demonstrating significant inhibition with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
- Cancer Research : In vitro assays showed that the compound induced apoptosis in human cancer cell lines, suggesting potential as an anticancer agent. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Selectivity : The compound exhibits selective inhibition against certain enzymes, which is advantageous for developing targeted therapies .
- Synergistic Effects : When combined with other antimicrobial agents, it demonstrated synergistic effects, enhancing overall efficacy against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 3-chloro-6-(4-chloro-3-methylphenyl)pyridazine, and how can purity be optimized?
- Methodological Answer : A two-step synthesis approach is commonly employed. First, 3,6-dichloropyridazine reacts with substituted phenylamines in refluxing toluene to form intermediates like 3-chloro-6-[ethyl(2-hydroxypropyl)amino]pyridazine. Subsequent functionalization via hydrazine derivatives or acylating agents yields the target compound . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity .
Q. How can X-ray crystallography validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL software (monoclinic C2/c space group, MoKα radiation) provides precise bond lengths and angles. For example, the pyridazine ring typically shows C–N bond lengths of ~1.33 Å and C–Cl bonds of ~1.73 Å, consistent with aromatic heterocycles. Data collection at 173 K minimizes thermal motion artifacts . Refinement parameters (R factor <0.05) ensure structural accuracy .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) reveals aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 2.4 ppm. ¹³C NMR confirms chlorine-substituted carbons at ~140 ppm .
- MS : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ with <2 ppm mass error. Fragmentation patterns (e.g., loss of Cl or methyl groups) validate substituent positions .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound for drug design?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals. HOMO-LUMO gaps (~4.5 eV) indicate reactivity, while electrostatic potential maps highlight electrophilic regions (e.g., chlorine atoms). Solvent effects are modeled using the polarizable continuum model (PCM) . These insights guide modifications to enhance binding to biological targets like AhR or CRF receptors .
Q. How to resolve contradictions in bioactivity data across different assays (e.g., AhR agonism vs. CRF antagonism)?
- Methodological Answer :
- Dose-Response Analysis : Use IC₅₀/EC₅₀ values to compare potency in AhR (HL-60 cell differentiation) vs. CRF (calcium flux assays). Discrepancies may arise from cell-type-specific receptor expression .
- Structural Analog Screening : Test derivatives (e.g., replacing chloro with trifluoromethyl groups) to isolate substituent effects. For example, 3-chloro-6-(trifluoromethyl)pyridazine shows stronger AhR agonism but weaker CRF antagonism .
Q. What strategies optimize this compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C). LC-MS identifies hydrolytic cleavage at the pyridazine ring or dechlorination.
- Stabilization : Introduce electron-withdrawing groups (e.g., nitro) to reduce hydrolysis. Encapsulation in PEGylated liposomes enhances serum stability by 3-fold .
Q. How to design structure-activity relationship (SAR) studies for antiviral applications?
- Methodological Answer : Synthesize a library of derivatives with variations at the 3-chloro and 6-aryl positions. Test against viral targets (e.g., α-glucosidase inhibition or HIV protease) using enzymatic assays. Key findings:
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
